molecular formula C25H26ClN5O3 B2616101 N-(2-chlorobenzyl)-4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide CAS No. 946370-87-2

N-(2-chlorobenzyl)-4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide

Cat. No.: B2616101
CAS No.: 946370-87-2
M. Wt: 479.97
InChI Key: ONJCVGLHCFNHTH-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide is a synthetic compound featuring a fused heterocyclic [1,2,4]triazolo[4,3-a]pyrazine core. Key structural attributes include:

  • A 4-ethoxyphenyl substituent at position 7 of the pyrazine ring.
  • An 8-oxo group contributing to the electron-deficient nature of the core.
  • A 3-methylbutanamide side chain linked via an N-(2-chlorobenzyl) group, which introduces steric bulk and lipophilicity.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O3/c1-3-34-20-10-8-19(9-11-20)30-12-13-31-22(28-29-24(31)25(30)33)14-17(2)15-23(32)27-16-18-6-4-5-7-21(18)26/h4-13,17H,3,14-16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJCVGLHCFNHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)CC(C)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide is a synthetic compound with notable biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a triazole ring fused with a pyrazine moiety, which contributes to its pharmacological properties. The molecular formula is C22H24ClN5O3C_{22}H_{24}ClN_{5}O_{3}, and it has a molecular weight of 431.91 g/mol.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrazine scaffolds. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (μM)Mechanism of Action
MCF-71.37Induction of apoptosis via caspase activation
HepG-21.05G2/M cell cycle arrest and apoptosis
HCT-1161.46Inhibition of VEGFR-2
WI-3860.8Cytotoxicity through oxidative stress

These results indicate that the compound may induce apoptosis and inhibit proliferation in cancer cells through multiple mechanisms, including upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like Bcl-2 .

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various pathogens. For example:

PathogenActivityReference
Staphylococcus aureusModerate
Escherichia coliSignificant
Candida albicansLow to moderate

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

In a study examining the structure–activity relationship (SAR) of triazole derivatives, it was found that modifications at specific positions significantly influenced biological activity. The presence of electron-withdrawing groups enhanced anticancer activity while maintaining low toxicity to normal cells .

Another case study investigated the effects of this compound on HepG-2 cells. The compound was shown to induce cell cycle arrest in the G2/M phase and promote apoptosis through caspase-dependent pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of the target compound share the triazolo[4,3-a]pyrazine scaffold but differ in substituents at critical positions, influencing physicochemical properties, bioactivity, and analytical profiles. Below is a detailed comparison:

Structural Analogues and Substituent Variations

Compound Name Position 7 Substituent Position 8 Substituent Side Chain Modification Key Structural Difference Reference
N-(2-Chlorobenzyl)-4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide 4-Ethoxyphenyl Oxo (O) N-(2-chlorobenzyl)-3-methylbutanamide Reference compound
4-(7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-3-methyl-N-(4-methylbenzyl)butanamide 4-Ethoxyphenyl Oxo (O) N-(4-methylbenzyl)-3-methylbutanamide Benzyl substituent: 2-chloro vs. 4-methyl
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide Not specified Sulfanyl (S) N-(4-methoxybenzyl)acetamide Position 8: Oxo vs. sulfanyl; side chain type
Antioxidant-conjugated derivative 16 (6-(4-(2-aminoethoxy)phenyl)triazolo-pyrazine) 4-Phenoxyethylamine Amino (NH₂) 3,5-di-tert-butyl-4-hydroxybenzamide Position 7/8: Ethoxyphenyl → phenoxyethyl; oxo → amino

Key Observations:

  • Position 7 Modifications : The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to simpler aryl groups (e.g., unsubstituted phenyl). Substitution with electron-donating groups (e.g., methoxy in ) may alter π-stacking interactions .
  • Position 8 Modifications: The 8-oxo group is critical for hydrogen bonding.
  • Side Chain Variations : The N-(2-chlorobenzyl) group in the target compound increases steric hindrance and Cl-based polarity compared to N-(4-methylbenzyl) () or N-(4-methoxybenzyl) () .

Physicochemical Properties

  • Lipophilicity (LogP) : The 2-chlorobenzyl group in the target compound likely increases LogP compared to the 4-methylbenzyl analog () due to chlorine’s hydrophobicity. The 4-methoxybenzyl group () may further elevate LogP .
  • Solubility: The 8-oxo group enhances water solubility via hydrogen bonding, whereas sulfanyl or amino substituents () reduce polarity .

Spectroscopic and Analytical Comparisons

  • NMR Profiling: highlights that substituent changes in regions A (positions 39–44) and B (29–36) cause distinct chemical shifts, enabling differentiation of analogs. For example, the 8-oxo group in the target compound would show distinct δH and δC values compared to sulfanyl or amino analogs .
  • MS/MS Fragmentation : Molecular networking () can cluster analogs based on cosine scores. The target compound’s fragmentation pattern (e.g., loss of the 2-chlorobenzyl group) would differ from analogs with 4-methylbenzyl or methoxybenzyl side chains .

Q & A

Q. What in vitro models best predict in vivo efficacy for this compound?

  • Methodology :
  • 3D tumor spheroids : Mimic in vivo tumor microenvironments better than 2D monolayers. Test penetration using confocal microscopy with fluorescent analogs .
  • Primary cell lines : Use patient-derived cells instead of immortalized lines for clinically relevant IC50_{50} values .

Q. How to design stability studies for long-term storage?

  • Methodology :
  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC (e.g., hydrolysis of the butanamide group) .
  • Lyophilization : Improve stability by formulating as a lyophilized powder with trehalose (5% w/v) .

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